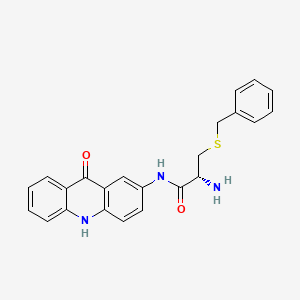
(R)-2-amino-3-(benzylthio)-N-(9-oxo-9,10-dihydroacridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone is a compound that combines the structural features of benzyl, cysteinyl, and aminoacridone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone typically involves the coupling of S-benzyl-L-cysteine with 2-aminoacridone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N-hydroxysuccinimide esters .
Industrial Production Methods
Industrial production of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The amino and benzyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction can yield free thiol groups .
Wissenschaftliche Forschungsanwendungen
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone involves its interaction with specific molecular targets. The benzyl and cysteinyl groups can interact with proteins and enzymes, potentially affecting their activity. The aminoacridone moiety may intercalate with DNA, influencing gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Benzyl-L-cysteine: Shares the benzyl and cysteinyl groups but lacks the aminoacridone moiety.
2-Aminoacridone: Contains the aminoacridone group but lacks the benzyl and cysteinyl components.
Uniqueness
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone is unique due to its combination of benzyl, cysteinyl, and aminoacridone groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable for diverse scientific applications .
Eigenschaften
Molekularformel |
C23H21N3O2S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(2R)-2-amino-3-benzylsulfanyl-N-(9-oxo-10H-acridin-2-yl)propanamide |
InChI |
InChI=1S/C23H21N3O2S/c24-19(14-29-13-15-6-2-1-3-7-15)23(28)25-16-10-11-21-18(12-16)22(27)17-8-4-5-9-20(17)26-21/h1-12,19H,13-14,24H2,(H,25,28)(H,26,27)/t19-/m0/s1 |
InChI-Schlüssel |
LCIHHQRYUNDZKY-IBGZPJMESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















